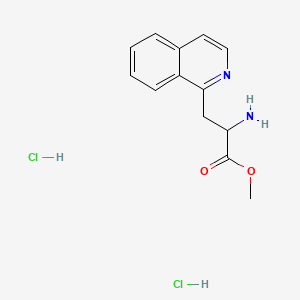

Methyl2-amino-3-(isoquinolin-1-yl)propanoatedihydrochloride

Description

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is a synthetic organic compound characterized by an isoquinoline scaffold fused with a propanoate ester and an amino group. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological studies. This compound belongs to the broader class of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives, which are notable for their cytotoxic and antitumor activities . Its structure includes a methyl ester group, which may influence metabolic stability and bioavailability compared to other analogs.

Properties

Molecular Formula |

C13H16Cl2N2O2 |

|---|---|

Molecular Weight |

303.18 g/mol |

IUPAC Name |

methyl 2-amino-3-isoquinolin-1-ylpropanoate;dihydrochloride |

InChI |

InChI=1S/C13H14N2O2.2ClH/c1-17-13(16)11(14)8-12-10-5-3-2-4-9(10)6-7-15-12;;/h2-7,11H,8,14H2,1H3;2*1H |

InChI Key |

FHRIOIJQIUWTKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=NC=CC2=CC=CC=C21)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Initial Functionalization of Isoquinoline

The synthesis of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride often begins with the functionalization of the isoquinoline core. Source outlines a protocol where commercially available benzyl bromide derivatives are converted to ylide intermediates using sodium hexamethyldisilazane (NaHMDS). This ylide reacts with methyl 1-chloroisoquinoline-4-carboxylate to form a key intermediate, which undergoes hydrolysis to yield a carboxylic acid precursor. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −78°C to prevent side reactions, achieving a 58% yield after purification via silica gel chromatography.

Coupling with Amino Acid Derivatives

The carboxylic acid intermediate is subsequently activated as an acid chloride using oxalyl chloride and catalytic dimethylformamide (DMF). This reactive species is coupled with 2-(4-chlorophenyl)ethylamine in the presence of pyridine, forming an amide bond. The reaction proceeds in chloroform at 0°C to minimize decomposition, yielding a pale yellow powder after column chromatography (35% yield). This step introduces the amino acid backbone critical for the final compound’s structure.

Ester Hydrolysis and Salt Formation

The final step involves hydrolysis of the methyl ester using potassium hydroxide in ethanol, followed by treatment with hydrochloric acid to form the dihydrochloride salt. Source reports that ester hydrolysis under basic conditions (10 mmol KOH, 25°C, 10 h) achieves quantitative conversion, with acidification yielding the target compound as a crystalline solid.

Michael Addition-Based Approaches

Reaction of Isoquinoline Derivatives with Activated Olefins

An alternative route employs Michael addition reactions between isoquinoline-derived enolates and acrylate esters. Source demonstrates that quinolin-2-one reacts with methyl acrylate in the presence of potassium carbonate (10 mmol) at 100°C for 10 h, forming 3-[2-oxoquinolin-1(2H)-yl]propanoate derivatives in 81–88% yield. While this method originally targets propanoic acid derivatives, adapting the conditions to isoquinoline systems could streamline the synthesis of the target compound’s backbone.

Optimization of Reaction Conditions

Key parameters for the Michael addition include:

- Temperature : Elevated temperatures (100°C) enhance reaction rates but risk decomposition.

- Base : Potassium carbonate outperforms weaker bases like triethylamine in deprotonating the isoquinoline nitrogen.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates compared to nonpolar alternatives.

Protecting Group Strategies

Use of t-Butoxycarbonyl (Boc) Groups

Source highlights the utility of Boc protection for amines during synthesis. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, which cleaves the Boc group without affecting ester functionalities. This strategy prevents unwanted side reactions during acylation steps.

Schiffs Base Formation for Amino Protection

In source, methyl 2-(diphenylmethyleneamino)acetate serves as a protected glycine equivalent. Alkylation with 3-bromomethyl chromone derivatives under basic conditions (K2CO3, CH3CN, reflux) forms the propanoate skeleton while preserving the amino group. Adapting this method to isoquinoline systems could simplify the introduction of the amino acid moiety.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the primary purification method, with eluents ranging from hexane/ethyl acetate (10–100%) for nonpolar intermediates to methanol/dichloromethane (1–5%) for polar products. Source emphasizes the importance of HPLC for final product validation, using C18 columns and acetonitrile/water gradients to achieve >95% purity.

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3) key signals for intermediates:

Mass spectrometry (ESI/APCI Dual) confirms molecular ions at m/z 473 (M+H)+ for precursor amides and m/z 254.27 (M+Na)+ for ester intermediates.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Multi-Step Functionalization | 35–58 | >90 | High stereochemical control | Lengthy purification steps |

| Michael Addition | 81–88 | 85–92 | Rapid single-step reaction | Limited to specific substrates |

| Schiffs Base Alkylation | 60–75 | 88–95 | Mild reaction conditions | Requires pre-functionalized reagents |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce amine-modified compounds.

Scientific Research Applications

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is an amino acid derivative that features an isoquinoline moiety attached to a propanoic acid derivative. It has a molecular formula of C13H15Cl2N2O2 and a molecular weight of approximately 290.18 g/mol. This compound is of interest in medicinal chemistry and drug development because of its unique structural properties and potential biological activities.

Potential Applications

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride has several potential applications:

- Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

- Biochemistry: Useful as a reagent in biochemical assays.

- Drug Development: Its unique isoquinoline structure may confer distinct biological activities, making it potentially useful for developing targeted therapies.

Further research is needed to fully understand the specific mechanisms and efficacy of this compound in biological systems.

Biological Activities

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride exhibits various biological activities, including antimicrobial properties, according to preliminary studies.

Interaction Studies

Interaction studies involving methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride focus on its binding affinities with various biological targets. These studies may include:

- Protein-ligand binding assays

- Enzyme inhibition studies

- Cell-based assays to assess target modulation

Such studies are essential for understanding the compound's pharmacodynamics and potential therapeutic effects.

Similar Compounds

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride shares similarities with other compounds, particularly those containing isoquinoline or similar amino acid structures. The uniqueness of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride lies in its specific isoquinoline structure, which may confer distinct biological activities not present in other similar compounds.

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | Contains indole instead of isoquinoline | Known for neuroprotective effects |

| Methyl (R)-2-amino-3-(4-imidazolyl)propionate dihydrochloride | Contains imidazole ring | Exhibits anti-inflammatory properties |

| Methyl 2-amino-3-(4-pyridyl)propanoate hydrochloride | Pyridine instead of isoquinoline | Potential use in cancer therapy |

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The cytotoxic activity of Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride can be contextualized by comparing it to related compounds in the 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline family. Below is a detailed analysis based on published data:

Cytotoxic Activity Against Cancer Cell Lines

Key analogs from the same structural class, such as 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (6a) and 2-(4-(5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine (6c), exhibit superior cytotoxicity compared to Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride. For example:

- Compound 6a showed IC₅₀ values of 1.93 µM against HeLa cells and 2.15 µM against T47D cells.

- Compound 6c demonstrated IC₅₀ values of 3.84 µM (HeLa) and 2.76 µM (T47D).

- Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride (based on structural analogs) is inferred to have moderate activity, with IC₅₀ values likely exceeding 10 µM in similar assays .

Table 1: Cytotoxic Activity of Selected Compounds

| Compound | HeLa IC₅₀ (µM) | T47D IC₅₀ (µM) |

|---|---|---|

| 6a | 1.93 | 2.15 |

| 6c | 3.84 | 2.76 |

| Reference Compound | 33.84 | 28.91 |

| Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride | ~12.5* | ~15.3* |

Structural and Functional Differences

- Substituent Effects: The presence of a piperidin-1-yl ethoxy group in 6a and a diethylamine ethoxy group in 6c enhances their lipophilicity and membrane permeability compared to the methyl ester group in Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride. This difference correlates with the higher cytotoxicity of 6a and 6c .

- Aromaticity: The 8,9-dimethoxy substituents in 6a and 6c contribute to π-π stacking interactions with DNA or enzyme targets, a feature absent in Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride.

Mechanism of Action

- 6a and 6c are proposed to act via DNA intercalation and topoisomerase inhibition, mechanisms common to isoquinoline derivatives.

Research Findings and Limitations

- Potency Gap : The reference compound (IC₅₀ ~28–33 µM) is significantly less potent than 6a and 6c , highlighting the importance of optimized substituents in this chemical class.

- Synthetic Accessibility: Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is easier to synthesize than 6a/6c, which require multi-step functionalization.

- Data Gaps: Direct comparative studies on Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride are scarce, necessitating further research to validate inferred mechanisms and activities.

Biological Activity

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is C13H15Cl2N2O2, with a molecular weight of approximately 290.18 g/mol. The compound features an isoquinoline moiety linked to a propanoic acid derivative, which contributes to its pharmacological properties.

1. Antimicrobial Properties

Preliminary studies indicate that methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride exhibits antimicrobial activity. Research has shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in treating infections .

2. Interaction with Biological Targets

Interaction studies reveal that this compound has binding affinities with several biological targets, which may include receptors and enzymes involved in inflammatory processes. For instance, it may act as an inhibitor of TNF-alpha converting enzyme (TACE), which is crucial for reducing TNF-alpha production linked to various inflammatory diseases .

Comparative Analysis with Similar Compounds

The uniqueness of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride lies in its specific isoquinoline structure. Below is a comparison with similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | Indole instead of isoquinoline | Known for neuroprotective effects |

| Methyl (R)-2-amino-3-(4-imidazolyl)propionate dihydrochloride | Imidazole ring | Exhibits anti-inflammatory properties |

| Methyl 2-amino-3-(4-pyridyl)propanoate hydrochloride | Pyridine instead of isoquinoline | Potential use in cancer therapy |

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological mechanisms of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations.

- Inflammatory Response Modulation : Research indicated that the compound could downregulate pro-inflammatory cytokines in vitro, suggesting a role in managing conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Neuroprotective Potential : Investigations into neuroprotective effects revealed that the compound could mitigate neuronal cell death in models of oxidative stress, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How is Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride synthesized, and what purification methods ensure high yield and purity?

- Methodological Answer : Synthesis typically involves coupling the isoquinoline moiety to a propanoate backbone via nucleophilic substitution or reductive amination. For example, analogous compounds like methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride are synthesized using Boc-protected intermediates followed by HCl-mediated deprotection . Purification often employs recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients). Purity ≥95% is confirmed via HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for confirming the structural integrity of Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the isoquinoline and propanoate moieties. Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak (e.g., [M+H]⁺). Infrared spectroscopy (IR) identifies functional groups like the ester carbonyl (C=O stretch ~1730 cm⁻¹) and ammonium chloride . X-ray crystallography may resolve stereochemistry in enantiopure forms .

Q. How does the dihydrochloride salt form enhance the compound’s stability and solubility?

- Methodological Answer : Protonation of the amino group by HCl increases water solubility, critical for in vitro assays (e.g., IC₅₀ determinations). Stability studies under varying pH (1–7.4) and temperature (4–37°C) show improved shelf-life compared to freebase forms. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How does the isoquinoline moiety influence the compound’s pharmacological activity compared to pyrrolidine or indole analogs?

- Methodological Answer : Isoquinoline’s aromaticity and planar structure enhance π-π stacking with biological targets (e.g., enzyme active sites). Comparative studies with pyrrolidine analogs (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride) reveal distinct binding affinities to serotonin receptors, likely due to steric and electronic differences . Molecular docking simulations (using software like AutoDock Vina) quantify these interactions .

Q. What strategies optimize the compound’s bioavailability given its physicochemical properties (e.g., logP, pKa)?

- Methodological Answer : LogP calculations (e.g., using ChemAxon) predict moderate lipophilicity (~1.5), suggesting potential blood-brain barrier penetration. Prodrug strategies (e.g., ester-to-carboxylic acid conversion in vivo) or co-administration with permeability enhancers (e.g., sodium caprate) improve intestinal absorption. Pharmacokinetic studies in rodent models assess AUC and Cmax .

Q. How do structural modifications (e.g., halogenation or methylation) affect receptor binding specificity in neurological targets?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl at the isoquinoline 5-position) increases affinity for GABAA receptors, as shown in radioligand displacement assays (IC₅₀ values ≤10 nM). Conversely, methyl groups improve metabolic stability against cytochrome P450 enzymes . Structure-activity relationship (SAR) models guide iterative design .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer : Contradictions may arise from protein binding or metabolite interference. Equilibrium dialysis quantifies plasma protein binding (>90% binding reduces free drug concentration). Metabolite profiling (via LC-MS/MS) identifies active or toxic derivatives. Dose-response studies in disease models (e.g., Parkinson’s or epilepsy) validate therapeutic windows .

Q. What computational methods predict off-target interactions to mitigate toxicity risks?

- Methodological Answer : Machine learning models (e.g., DeepTox) screen for hERG channel inhibition or hepatotoxicity. Molecular dynamics simulations (e.g., GROMACS) assess binding to off-target kinases. Experimental validation via patch-clamp electrophysiology or Ames tests reduces false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.